molecular formula C15H11F3N2OS B2618242 6-(4-Methoxyphenyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile CAS No. 893752-85-7

6-(4-Methoxyphenyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2618242
CAS No.: 893752-85-7
M. Wt: 324.32
InChI Key: UULATMNZXMRAKT-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by the presence of a methoxyphenyl group, a methylthio group, and a trifluoromethyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core through a condensation reaction involving a suitable aldehyde and a nitrile compound under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with the nicotinonitrile core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Methylthio Group: The methylthio group is incorporated through a nucleophilic substitution reaction, where a thiol compound reacts with the intermediate product.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid, while nucleophilic substitutions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, the compound is explored for its potential as a pharmacophore in drug design. Its trifluoromethyl group is particularly valued for enhancing the metabolic stability and bioavailability of drug candidates.

Industry

In industrial applications, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The methoxyphenyl group can participate in π-π interactions, while the nitrile group can form hydrogen bonds with target molecules. These interactions collectively contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **6-(4-Methoxyphenyl)-2-(methylthio)-4-(trifluoromethyl)pyridine
  • **6-(4-Methoxyphenyl)-2-(methylthio)-4-(trifluoromethyl)benzene
  • **6-(4-Methoxyphenyl)-2-(methylthio)-4-(trifluoromethyl)quinoline

Uniqueness

Compared to similar compounds, 6-(4-Methoxyphenyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-methylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2OS/c1-21-10-5-3-9(4-6-10)13-7-12(15(16,17)18)11(8-19)14(20-13)22-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULATMNZXMRAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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